molecular formula C10H12S B14751764 Benzene, [(1-methyl-2-propenyl)thio]- CAS No. 701-75-7

Benzene, [(1-methyl-2-propenyl)thio]-

Cat. No.: B14751764
CAS No.: 701-75-7
M. Wt: 164.27 g/mol
InChI Key: UCHVNNPETVEJLQ-UHFFFAOYSA-N
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Description

The compound "Benzene, [(1-methyl-2-propenyl)thio]-" is a sulfur-containing aromatic derivative characterized by a benzene ring substituted with a thioether group (-S-) linked to a 1-methyl-2-propenyl moiety. Notably, the thioether functionality is critical in organic synthesis, often influencing solubility, oxidation resistance, and biological activity .

Properties

CAS No.

701-75-7

Molecular Formula

C10H12S

Molecular Weight

164.27 g/mol

IUPAC Name

but-3-en-2-ylsulfanylbenzene

InChI

InChI=1S/C10H12S/c1-3-9(2)11-10-7-5-4-6-8-10/h3-9H,1H2,2H3

InChI Key

UCHVNNPETVEJLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)SC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [(1-methyl-2-propenyl)thio]- typically involves the reaction of benzene with a suitable thioether precursor. One common method is the alkylation of benzene with 1-methyl-2-propenyl chloride in the presence of a sulfur-containing reagent such as thiourea or sodium sulfide. The reaction is usually carried out under reflux conditions with an appropriate solvent like ethanol or toluene .

Industrial Production Methods

On an industrial scale, the production of Benzene, [(1-methyl-2-propenyl)thio]- may involve continuous flow processes where benzene and the thioether precursor are fed into a reactor under controlled temperature and pressure conditions. Catalysts such as Lewis acids (e.g., aluminum chloride) may be used to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Benzene, [(1-methyl-2-propenyl)thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzene, [(1-methyl-2-propenyl)thio]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, [(1-methyl-2-propenyl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The thioether group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the compound may participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

Several structurally related thioethers with benzene cores are documented (Table 1). These compounds share the molecular formula C₁₀H₁₄S but differ in substituent branching and positioning:

Compound Name CAS Number Substituent Structure Molecular Weight Key Properties/Notes
Benzene, [(1-methylpropyl)thio]- 14905-79-4 sec-Butylthio 166.283 g/mol Boiling points: 418.7–529 K
Benzene, [(2-methylpropyl)thio] 13307-61-4 Isobutylthio 166.283 g/mol N/A
Benzene, 1-methyl-2-[(1-methylethyl)thio]- 15560-98-2 Isopropylthio (meta-substituted) 166.283 g/mol N/A
Target Compound Not explicitly listed 1-Methyl-2-propenylthio ~166.28 g/mol* Hypothesized higher reactivity due to allylic double bond

*Estimated based on analogous C₁₀H₁₄S compounds.

Structural Insights :

  • Branching Effects : Linear substituents (e.g., sec-butyl in CAS 14905-79-4) may exhibit lower boiling points compared to branched analogs due to reduced molecular packing .

Physicochemical Properties

Data from NIST and Cheméo highlight variability in boiling points among thioethers. For example:

  • Benzene, [(1-methylpropyl)thio]- (CAS 14905-79-4) shows boiling points ranging from 418.7 K to 529 K under different measurement conditions .
  • Benzene, 1-bromo-2-(methylthio)- (CAS 19614-16-5) has a boiling point of 448.5 K, illustrating how electronegative substituents (e.g., bromine) elevate boiling points compared to alkylthio derivatives .

The target compound’s lack of polar groups suggests a boiling point closer to alkylthio analogs (e.g., ~418–450 K), though steric effects from the propenyl group may slightly lower this range.

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